molecular formula C17H15N3O4S B14530227 N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide CAS No. 62432-27-3

N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide

Cat. No.: B14530227
CAS No.: 62432-27-3
M. Wt: 357.4 g/mol
InChI Key: JLVARCBWIHYZRB-UHFFFAOYSA-N
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Description

N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a naphthalene core, a sulfonamide group, and a phenylhydrazinyl substituent

Properties

CAS No.

62432-27-3

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

1,5-dihydroxy-N-methyl-4-phenyldiazenylnaphthalene-2-sulfonamide

InChI

InChI=1S/C17H15N3O4S/c1-18-25(23,24)15-10-13(20-19-11-6-3-2-4-7-11)16-12(17(15)22)8-5-9-14(16)21/h2-10,18,21-22H,1H3

InChI Key

JLVARCBWIHYZRB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C2=C(C(=CC=C2)O)C(=C1)N=NC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative and introduce the sulfonamide group through sulfonation reactions. The phenylhydrazinyl group can be added via hydrazine derivatives under controlled conditions. The final step often involves methylation to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be explored for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

Medicine

In medicine, researchers may investigate the compound’s potential as a therapeutic agent, particularly if it exhibits any pharmacological activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-1,5-dioxo-4-(2-phenylhydrazinyl)-1,5-dihydronaphthalene-2-sulfonamide include other naphthalene derivatives with sulfonamide and hydrazinyl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.

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